molecular formula C26H21ClN2O4 B243995 N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide

Cat. No. B243995
M. Wt: 460.9 g/mol
InChI Key: AOEBQIUMFUCQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

Aurora A kinase is a protein that is involved in the regulation of cell division. It plays a critical role in the formation of the mitotic spindle, which is necessary for the proper segregation of chromosomes during cell division. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide inhibits the activity of Aurora A kinase by binding to the active site of the protein and preventing it from phosphorylating its substrates. This leads to the disruption of the mitotic spindle and the induction of cell death.
Biochemical and Physiological Effects
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in a variety of cancer cell lines and has been shown to inhibit cell proliferation and induce cell death. In addition, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide is its specificity for Aurora A kinase. This makes it a valuable tool for studying the role of this protein in cell division and cancer progression. However, one limitation of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide is its potential off-target effects. It is important to use appropriate controls and to validate the results of experiments using N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide to ensure that any observed effects are due to inhibition of Aurora A kinase and not to other factors.

Future Directions

There are several potential future directions for research on N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide. One area of interest is the development of combination therapies that include N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide and other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict response to N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide treatment. Finally, further studies are needed to fully understand the mechanism of action of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide and to identify any potential off-target effects.

Synthesis Methods

The synthesis of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide involves a series of chemical reactions that lead to the formation of the final product. The process begins with the reaction of 2-methoxy-1-naphthoic acid with thionyl chloride, which results in the formation of 2-chloro-1-naphthoyl chloride. This intermediate is then reacted with 3-methoxyaniline to form the corresponding amide. Finally, the amide is reacted with 2-chlorobenzoyl chloride to yield N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide.

Scientific Research Applications

N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of Aurora A kinase, which is a protein that is overexpressed in many types of cancer. By inhibiting Aurora A kinase, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide can prevent cancer cells from dividing and proliferating, leading to cell death.

properties

Molecular Formula

C26H21ClN2O4

Molecular Weight

460.9 g/mol

IUPAC Name

N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C26H21ClN2O4/c1-32-23-14-17-8-4-3-7-16(17)13-20(23)26(31)28-18-11-12-22(24(15-18)33-2)29-25(30)19-9-5-6-10-21(19)27/h3-15H,1-2H3,(H,28,31)(H,29,30)

InChI Key

AOEBQIUMFUCQPX-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4Cl)OC

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4Cl)OC

Origin of Product

United States

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